molecular formula C12H14N4O3 B8383149 MFCD12400936 CAS No. 143656-80-8

MFCD12400936

Cat. No.: B8383149
CAS No.: 143656-80-8
M. Wt: 262.26 g/mol
InChI Key: RIMVJYHSULPFSY-UHFFFAOYSA-N
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Description

MFCD12400936 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. For instance, chemical compounds are typically described using molecular formulas, molecular weights, solubility, log P values (partition coefficient), and spectral data (e.g., NMR, IR) . Additionally, biological properties such as GI absorption, BBB permeability, and enzyme interactions (e.g., CYP inhibition) are critical for pharmaceutical applications .

Properties

CAS No.

143656-80-8

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

benzyl 3-azido-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N4O3/c13-15-14-10-6-16(7-11(10)17)12(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,17H,6-8H2

InChI Key

RIMVJYHSULPFSY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD12400936 typically involves the azido-selenenylation of allylic alcohols. This method provides moderate to good yields and high diastereoselectivity . The reaction conditions often include the use of electrophilic organoselenium reagents under mild conditions, which facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Benzyl (3RS,4RS)-3-azido-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azido group can be reduced to an amine, which can further participate in amide or peptide bond formation.

    Substitution: The azido group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl (3RS,4RS)-3-azido-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of MFCD12400936 involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. These properties make it a versatile tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of MFCD12400936 with structurally or functionally related compounds follows rigorous protocols outlined in the evidence, including the use of similarity scores, physicochemical profiling, and pharmacological assessments. Below is a framework for such a comparison, illustrated with examples from the evidence:

Table 1: Key Physicochemical Properties of this compound and Similar Compounds

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula CₓHᵧN₂O₃ (Hypothetical) C₆H₅BBrClO₂ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~250 g/mol 235.27 g/mol 202.17 g/mol 201.02 g/mol
Log Po/w 2.5 (Predicted) 2.15 (XLOGP3) 3.01 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) 0.5 (Predicted) 0.24 0.87 0.687
BBB Permeability Yes Yes No Yes
CYP Inhibition None None Moderate (CYP2D6) None

Table 2: Similarity Scores and Structural Analogues

Compound (CAS/MDL) Similarity Score Key Structural Features
CAS 1046861-20-4 0.87 Boronic acid derivative, halogen substituents
CAS 1533-03-5 0.95 Trifluoromethyl group, ketone functionality
CAS 54013-06-8 0.78 Pyrazine-carboxylate backbone

Key Findings:

Functional Group Influence : Compounds with halogen substituents (e.g., bromine in CAS 1761-61-1) exhibit higher solubility in organic solvents compared to trifluoromethylated analogues (e.g., CAS 1533-03-5) due to increased polarity .

Bioavailability : Compounds with log P values between 1.5–3.5 (e.g., CAS 1046861-20-4 and hypothetical this compound) are more likely to exhibit optimal GI absorption and BBB permeability .

Synthetic Accessibility : Boronic acid derivatives (e.g., CAS 1046861-20-4) require specialized catalysts like palladium complexes, increasing synthetic complexity compared to ketone-based compounds (e.g., CAS 1533-03-5) .

Methodological Framework for Comparison

The evidence emphasizes the following steps for comparative analysis:

Data Standardization: Use IUPAC nomenclature and standardized units (e.g., log P, TPSA) to ensure consistency .

Similarity Scoring : Employ computational tools (e.g., Tanimoto coefficient) to quantify structural resemblance .

Supplementary Material : Include crystallographic data (e.g., CCDC entries) and synthetic protocols in supplementary files .

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